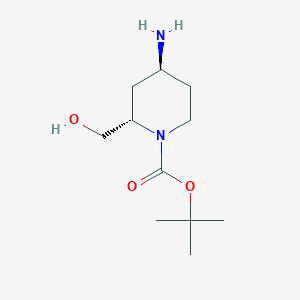![molecular formula C13H17N5O2S B2564110 3-(3-氨基-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩[2,3-d]嘧啶-2-基)丙烷酰肼 CAS No. 299962-34-8](/img/structure/B2564110.png)
3-(3-氨基-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩[2,3-d]嘧啶-2-基)丙烷酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide” is a compound with the molecular formula C12H14N4O2S2 and a molecular weight of 310.395 g/mol . It is a derivative of pyrimidine, a class of compounds that have been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate can yield similar compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other pyrimidine derivatives. For instance, pyrimidine derivatives can undergo reactions with various halo compounds to yield corresponding S-alkyl derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.395 g/mol and a molecular formula of C12H14N4O2S2 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.科学研究应用
抗病毒活性
该化合物在作为抗病毒剂方面显示出希望。研究人员研究了其通过靶向特定病毒酶或蛋白来抑制病毒复制的潜力。例如,Kasralikar 等人进行的一项研究探索了包括该化合物在内的新型吲哚衍生物的抗 HIV-1 活性 。需要进一步研究以阐明其作用机制并优化其疗效。
抗炎特性
由于其结构特征,3-(3-氨基-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩[2,3-d]嘧啶-2-基)丙烷酰肼可能表现出抗炎作用。研究人员研究了它对炎症通路、细胞因子产生和免疫反应的影响。了解其作为抗炎剂的潜力可能会导致治疗应用。
未来方向
生化分析
Biochemical Properties
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve signal transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially influencing the production of reactive oxygen species (ROS) and the overall oxidative state of cells .
Cellular Effects
The effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase in the brain, leading to changes in nerve pulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, the compound’s impact on oxidative stress can lead to alterations in cellular metabolism and gene expression, affecting overall cell health and function .
Molecular Mechanism
At the molecular level, 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . The compound may also interact with other enzymes and proteins involved in oxidative stress responses, leading to changes in the production of ROS and subsequent cellular damage . These interactions can result in the modulation of gene expression and enzyme activity, ultimately influencing cellular function and health.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, which may lead to chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can cause toxic effects, including severe inhibition of acetylcholinesterase activity, leading to impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing adverse effects .
Metabolic Pathways
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can affect the compound’s localization and efficacy, influencing its overall therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, determining its effectiveness in various therapeutic applications .
属性
IUPAC Name |
3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-17-10(19)6-5-9-16-12-11(13(20)18(9)15)7-3-1-2-4-8(7)21-12/h1-6,14-15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJILZVHWWMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)



![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)
![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)



![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)

![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)

